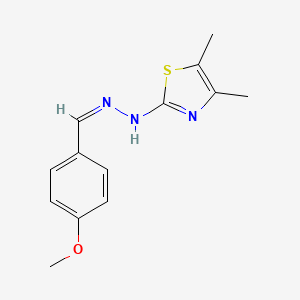
(Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methoxybenzylidene group and a hydrazinyl group attached to the thiazole ring. Compounds of this nature are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of 4-methoxybenzaldehyde with 2-hydrazinyl-4,5-dimethylthiazole. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of thiazole compounds are explored for their pharmacological properties. This compound could be a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in these areas due to its chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazinyl group can form hydrogen bonds or covalent bonds with target molecules, while the thiazole ring can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4,5-dimethylthiazole
- (Z)-2-(2-(4-nitrobenzylidene)hydrazinyl)-4,5-dimethylthiazole
- (Z)-2-(2-(4-methylbenzylidene)hydrazinyl)-4,5-dimethylthiazole
Uniqueness
Compared to similar compounds, (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methoxy group can also participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3OS/c1-9-10(2)18-13(15-9)16-14-8-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)/b14-8- |
InChI Key |
XTOXUXVZZDMFQW-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















